2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene

Lipophilicity Partition Coefficient Acetal Protecting Groups

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-37-0) is a substituted 1,3-dioxolane acetal derivative featuring a 2,6-dimethylphenyl moiety linked via a methylene bridge to the 2-position of the 1,3-dioxolane ring. Its molecular formula is C12H16O2, with a molecular weight of 192.25 g/mol, and it is characterized by computed descriptors including an XLogP3-AA value of 2.6 and a topological polar surface area (TPSA) of 18.5 Ų.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 898785-37-0
Cat. No. B1326142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene
CAS898785-37-0
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC2OCCO2
InChIInChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)8-12-13-6-7-14-12/h3-5,12H,6-8H2,1-2H3
InChIKeyJEZLZORRLFONDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-37-0): Structural Identity and Baseline Properties for Scientific Procurement


2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-37-0) is a substituted 1,3-dioxolane acetal derivative featuring a 2,6-dimethylphenyl moiety linked via a methylene bridge to the 2-position of the 1,3-dioxolane ring [1]. Its molecular formula is C12H16O2, with a molecular weight of 192.25 g/mol, and it is characterized by computed descriptors including an XLogP3-AA value of 2.6 and a topological polar surface area (TPSA) of 18.5 Ų [1]. As a heterocyclic acetal, it serves as a protected aldehyde/ketone equivalent in synthetic sequences, where the dioxolane ring provides a temporary masking function for a carbonyl group [1]. The compound is commercially available from research chemical suppliers in purities typically ≥97–98% [2].

Why 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-37-0) Cannot Be Replaced by Unsubstituted or Mono‑Methyl Benzyl Dioxolane Analogs


Generic substitution with closely related 1,3-dioxolane acetals (e.g., 2‑benzyl‑1,3‑dioxolane or 2‑(4‑methylbenzyl)‑1,3‑dioxolane) is not scientifically justifiable due to quantifiable differences in lipophilicity, molecular weight, and the unique steric environment imposed by the 2,6‑dimethyl substitution pattern on the aromatic ring. The presence of two ortho‑methyl groups significantly increases steric hindrance around the benzylic position, which can alter the rate and selectivity of both acetal formation and hydrolysis compared to unsubstituted or mono‑substituted analogs [1]. Computed logP values confirm that the target compound (XLogP3-AA = 2.6) is substantially more lipophilic than 2‑benzyl‑1,3‑dioxolane (XLogP3-AA = 1.8), a difference of +0.8 log units that translates to a ~6‑fold increase in partition coefficient and altered solubility and membrane permeability characteristics [1]. Furthermore, the molecular weight of the target compound (192.25 g/mol) is 28.05 g/mol higher than that of the unsubstituted benzyl analog, impacting stoichiometric calculations, solution concentrations, and downstream purification requirements in both research and industrial settings. These differences underscore that the compound cannot be interchanged with simpler dioxolane acetals without re‑optimizing reaction conditions, isolation procedures, and analytical methods. The quantitative evidence presented in Section 3 provides the scientific basis for selecting this specific derivative over its less‑substituted counterparts.

Quantitative Differentiation Evidence for 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-37-0) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: 2,6-Dimethylbenzyl Dioxolane vs. 2-Benzyl-1,3-dioxolane

The target compound exhibits a computed XLogP3-AA value of 2.6, which is 0.8 log units higher than that of the unsubstituted analog 2-benzyl-1,3-dioxolane (XLogP3-AA = 1.8) [1][2]. This difference corresponds to a ~6.3-fold increase in predicted octanol-water partition coefficient (10^0.8 ≈ 6.3), indicating significantly greater lipophilicity conferred by the 2,6-dimethyl substitution [1][2].

Lipophilicity Partition Coefficient Acetal Protecting Groups

Molecular Weight Differential: Impact on Stoichiometry and Formulation Calculations

The molecular weight of 2,6-dimethyl(1,3-dioxolan-2-ylmethyl)benzene is 192.25 g/mol, which is 28.05 g/mol higher than that of 2-benzyl-1,3-dioxolane (164.20 g/mol) [1][2]. This 17.1% increase in molecular weight directly affects molar quantities, solution preparation, and the mass balance of synthetic reactions when substituting between these analogs.

Molecular Weight Stoichiometry Acetal Protecting Groups

Steric Environment at the Benzylic Position: Ortho-Methyl Substitution Alters Reactivity Profile

The 2,6-dimethyl substitution pattern on the phenyl ring introduces significant steric hindrance adjacent to the benzylic carbon that is absent in 2-benzyl-1,3-dioxolane or 2-(4-methylbenzyl)-1,3-dioxolane. While direct kinetic data for this specific compound are not available, the well-documented ortho effect in acetal hydrolysis indicates that ortho-alkyl substituents can substantially alter reaction rates compared to unsubstituted or para-substituted analogs [1]. This steric differentiation is critical for applications requiring controlled or selective acetal deprotection in the presence of other functional groups.

Steric Hindrance Acetal Hydrolysis Ortho Effect

Cyclic Acetal Stability: 1,3-Dioxolane Ring vs. 1,3-Dioxane Ring in Oxidative Environments

Alkyl-substituted 1,3-dioxolane derivatives are more susceptible to ozone oxidation than their corresponding 1,3-dioxane analogs. Studies on mono- and disubstituted cyclic acetals demonstrate that the pseudo-first order rate constants for ozone oxidation follow the order: cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [1]. This class-level finding indicates that 1,3-dioxolane-based protecting groups (such as the target compound) will undergo oxidative cleavage more readily than 1,3-dioxane-based alternatives, a property that can be exploited for selective deprotection in synthetic sequences containing both acetal types.

Acetal Stability Ozone Oxidation Dioxolane vs. Dioxane

Recommended Application Scenarios for 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene (CAS 898785-37-0) Based on Quantitative Differentiation Evidence


Multi-Step Organic Synthesis Requiring Sterically Demanding Protecting Groups

The 2,6-dimethyl substitution pattern provides enhanced steric hindrance around the benzylic position, which can be leveraged to slow hydrolysis kinetics and improve chemoselectivity during acetal deprotection steps [1]. This makes the compound particularly suitable as a protected aldehyde/ketone equivalent in complex synthetic sequences where orthogonal protection strategies are required, especially when less hindered dioxolane acetals would be cleaved prematurely under the reaction conditions.

Lipophilicity-Driven Separations and Non-Polar Media Reactions

With an XLogP3-AA value of 2.6—significantly higher than the 1.8 of unsubstituted benzyl dioxolane—this compound is better suited for applications requiring enhanced solubility in non-polar organic solvents or improved chromatographic retention in reversed-phase purification workflows [1]. The 6-fold increase in predicted partition coefficient facilitates phase-transfer conditions and membrane-permeability assays where greater lipophilicity is advantageous.

Oxidative Orthogonal Protection in Tandem with 1,3-Dioxane Acetals

Based on class-level evidence showing that 1,3-dioxolanes undergo ozone oxidation more rapidly than 1,3-dioxanes [2], this compound can be employed in orthogonal protection schemes where selective oxidative cleavage of the dioxolane ring is desired while leaving 1,3-dioxane-protected carbonyls intact. This strategy is valuable in the synthesis of polyfunctional molecules containing multiple carbonyl groups that require differential protection.

Precise Stoichiometric Formulation in Large-Scale or Automated Synthesis

The accurate molecular weight of 192.25 g/mol [1] is essential for correct reagent weighing and concentration calculations in both laboratory-scale research and pilot-plant operations. Substituting this compound with a lower-molecular-weight analog (e.g., 2-benzyl-1,3-dioxolane at 164.20 g/mol) would introduce a 17% mass error, leading to incorrect molar ratios, compromised yields, and potential batch failures in regulated environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl(1,3-dioxolan-2-ylmethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.